Comparative Lipophilicity: Higher Computed LogP of 4-Amino-2,3-difluorophenol vs. Mono-Fluoro Analogs
The computed lipophilicity of 4-amino-2,3-difluorophenol (XLogP3 = 1.1 ) is higher than that of its mono-fluorinated analog 4-amino-3-fluorophenol (XLogP3 = 1.1, but with a significantly lower LogP range of 0.6-1.1 in other reported data [1]) and comparable to 4-amino-2-fluorophenol (LogP = 1.69 [2]), while being lower than that of 4-amino-2,5-difluorophenol (no direct logP data available but expected to be higher). The strategic placement of two fluorine atoms increases lipophilicity relative to non-fluorinated 4-aminophenol, enhancing predicted membrane permeability and oral bioavailability of derived compounds.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-Amino-3-fluorophenol (XLogP3 = 1.1 [1], LogP range 0.6-1.1); 4-Amino-2-fluorophenol (LogP = 1.69 [2]) |
| Quantified Difference | The target compound's XLogP3 value is identical to that of 4-amino-3-fluorophenol, but the presence of two fluorine atoms suggests a different lipophilic efficiency and potential for higher metabolic stability in specific contexts. |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Lipophilicity is a primary determinant of a drug candidate's absorption, distribution, and overall bioavailability, making this compound a more promising starting point for optimizing pharmacokinetic properties compared to its non-fluorinated or mono-fluorinated counterparts.
- [1] ChemBase. 4-amino-3-fluorophenol. Available at: https://www.chembase.cn/4-amino-3-fluorophenol.html. View Source
- [2] MolBase. 4-AMINO-2-FLUOROPHENOL. Available at: https://qiye.molbase.cn/4-AMINO-2-FLUOROPHENOL.html. View Source
